Methyl 1-cyanoazetidine-2-carboxylate
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Overview
Description
Methyl 1-cyanoazetidine-2-carboxylate is a heterocyclic compound that contains a four-membered azetidine ring with a cyano group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-cyanoazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with cyanoacetic acid and methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyanoazetidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 1-cyanoazetidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-cyanoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Lacks the cyano group and has different reactivity and biological properties.
Methyl aziridine-2-carboxylate: Contains a three-membered ring instead of a four-membered azetidine ring, leading to different chemical behavior.
Cyanoacetyl azetidine: Similar structure but with different functional groups, affecting its reactivity and applications.
Uniqueness: Methyl 1-cyanoazetidine-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 1-cyanoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3 |
InChI Key |
OLBQFOVWPRPLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1C#N |
Origin of Product |
United States |
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